molecular formula C21H19Cl4N3 B2452705 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 321998-73-6

1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine

Numéro de catalogue B2452705
Numéro CAS: 321998-73-6
Poids moléculaire: 455.2
Clé InChI: RVCWETXTJRCMRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is a useful research compound. Its molecular formula is C21H19Cl4N3 and its molecular weight is 455.2. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Interactions and Conformational Analysis

  • Molecular Interactions of CB1 Cannabinoid Receptor Antagonists: A study focused on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, similar in structure to the compound , reveals its potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method identified four distinct conformations of this compound. The study developed unified pharmacophore models and performed comparative molecular field analysis (CoMFA) to establish three-dimensional quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).

Synthesis and Structural Analysis

  • Facile Synthesis and Screening of CB1 Receptor Antagonists: Research on the facile synthesis of biaryl pyrazole sulfonamide derivatives, closely related to the compound , highlights the synthesis methods and the effects of structural modifications on CB1 receptor antagonism (Srivastava et al., 2008).

Radioligand Development for PET Imaging

  • Development of Potential PET Radioligands: Studies have developed novel ligands for cerebral cannabinoid receptor imaging, using compounds structurally similar to the one . These ligands display higher binding affinity and lower lipophilicity, making them promising for PET radioligand imaging (Fan et al., 2006).

Cannabinoid Receptor Affinity and Evaluation

  • Analogues of CB2 Cannabinoid Ligands: Research on new analogues of CB2 ligands, closely resembling the compound , evaluated cannabinoid receptor affinity. One analogue demonstrated significant affinity for cannabinoid CB2 receptors in an in vitro model (Murineddu et al., 2006).

Interaction with Cannabinoid CB1 Receptor

  • Interaction with LYS 3.28(192) of the Cannabinoid CB1 Receptor: A study focused on the interaction of a compound structurally similar to the requested chemical with the CB1 receptor. It was found that this interaction is crucial for its inverse agonism at the receptor (Hurst et al., 2002).

CB1 Receptor Imaging

  • Synthesis of Potential CB1 Receptor Imaging Agents: Research into the synthesis and in vitro evaluation of potential imaging agents for CB1 receptors used compounds structurally similar to the requested chemical. These agents showed selectivity in labeling CB1 receptors in postmortem human brain sections (Kumar et al., 2004).

Structure-Activity Relationships

  • Structure-Activity Relationships of Pyrazole Derivatives: A study conducted on pyrazole derivatives, closely related to the requested chemical, explored their antagonistic properties toward cannabinoid receptors. This research provided insights into structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Propriétés

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl4N3/c22-14-4-5-15(19(25)10-14)21-11-20(26-27-21)13-6-8-28(9-7-13)12-16-17(23)2-1-3-18(16)24/h1-5,10-11,13H,6-9,12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCWETXTJRCMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.